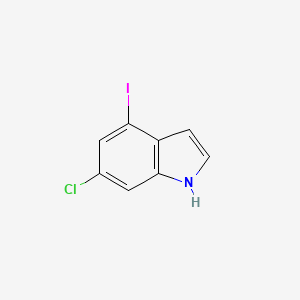

6-Chloro-4-iodo-1H-indole

Description

Overview of Indole (B1671886) Chemistry and its Derivatives

Indole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. jchr.org This fundamental structure, with the chemical formula C8H7N, is a cornerstone in the field of organic and medicinal chemistry. jchr.org The indole nucleus is a "privileged scaffold," meaning it is a common structural feature in a multitude of biologically active compounds. jchr.orgbohrium.commdpi.com Its prevalence is seen in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. irjmets.comnih.gov

The chemical reactivity of the indole ring, particularly its electron-rich nature, makes it susceptible to electrophilic substitution, most commonly at the C3 position. irjmets.com The development of various synthetic methods, including the well-known Fischer, Bartoli, and Leimgruber-Batcho syntheses, has provided chemists with the tools to construct a diverse array of substituted indoles. irjmets.com These derivatives, with various functional groups attached to the indole core, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchr.orgbohrium.comnih.gov The ability to modify the indole structure allows for the fine-tuning of its chemical and biological properties, making indole derivatives a focal point of extensive research in drug discovery and materials science. irjmets.comnih.gov

Importance of Halogenated Indoles in Chemical Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the indole scaffold significantly influences the molecule's physicochemical and biological properties. ontosight.ai Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai This has made halogenated indoles a particularly interesting subclass for investigation in medicinal chemistry. ontosight.aiacs.org

Bromoindoles are frequently found in marine organisms and often exhibit potent biological activities. nih.govresearchgate.net The presence of halogens can enhance the therapeutic potential of indole derivatives, as seen in various natural products and synthetic compounds with cytotoxic, antimicrobial, and anti-inflammatory effects. nih.govontosight.aiturkjps.org For instance, studies have shown that halogenated indoles can be effective against multidrug-resistant bacterial strains and fungal pathogens. acs.orgturkjps.org The position and type of halogen on the indole ring are crucial factors that determine the compound's specific biological activity. researchgate.netnih.gov

Specific Research Focus on 6-Chloro-4-iodo-1H-indole

Within the broad class of halogenated indoles, this compound has emerged as a compound of specific interest for chemical research. Its structure features a chlorine atom at the 6-position and an iodine atom at the 4-position of the indole ring. This di-halogenated substitution pattern offers unique opportunities for further chemical modifications and exploration of its biological potential.

Chemical and Physical Properties of this compound

The properties of this compound are defined by its molecular structure. Below is a table summarizing some of its key chemical and physical characteristics.

| Property | Value |

| CAS Number | 885520-46-7 chemsrc.comchemsrc.combldpharm.comchemicalbook.comguidechem.comchemicalbook.com |

| Molecular Formula | C8H5ClIN chemsrc.comchemsrc.comchemicalbook.com |

| Molecular Weight | 277.490 g/mol chemsrc.comchemsrc.com |

| Density | 2.0±0.1 g/cm3 chemsrc.com |

| Boiling Point | 372.5±22.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 179.1±22.3 °C chemsrc.com |

| LogP | 3.31 chemsrc.com |

| Index of Refraction | 1.767 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUXRWNNHLOZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646337 | |

| Record name | 6-Chloro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-46-7 | |

| Record name | 6-Chloro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 6 Chloro 4 Iodo 1h Indole

Reactivity of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's biological activity and physicochemical properties.

N-Alkylation and N-Arylation Reactions

The nucleophilic character of the indole nitrogen facilitates its alkylation and arylation.

N-Alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govrsc.org These conditions deprotonate the indole nitrogen, forming a more nucleophilic indolide anion that readily reacts with the alkyl halide.

For instance, the N-alkylation of similar indole scaffolds has been successfully performed using various alkyl halides, including methyl iodide and benzyl (B1604629) bromide, to afford the corresponding N-alkylated products in high yields. nih.gov While specific examples for 6-chloro-4-iodo-1H-indole are not extensively documented in readily available literature, the general principles of indole N-alkylation are directly applicable.

N-Arylation of indoles can be accomplished through several methods, most notably the Buchwald-Hartwig and Ullmann cross-coupling reactions. elsevierpure.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a preferred method due to its broad substrate scope and milder reaction conditions compared to the traditional copper-catalyzed Ullmann condensation. nih.govresearchgate.net This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the indole with an aryl halide or triflate.

N-Protection and Deprotection Strategies

To prevent unwanted side reactions at the indole nitrogen during subsequent functionalization of the C-positions, the N1 position is often protected with a suitable protecting group. The choice of protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

Commonly used protecting groups for the indole nitrogen include tert-butoxycarbonyl (Boc) and [2-(trimethylsilyl)ethoxy]methyl (SEM).

N-Boc Protection: The Boc group is readily introduced by treating the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The Boc group is known for its stability under a wide range of non-acidic conditions and can be easily removed with acids like trifluoroacetic acid (TFA). dntb.gov.ua

N-SEM Protection: The SEM group is another popular choice, installed by reacting the indole with SEM-chloride (SEM-Cl) in the presence of a base like sodium hydride. The SEM group is stable to a variety of reaction conditions, including those used for many cross-coupling reactions, and can be cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Reactivity at the C-Positions of the Indole Ring System

The halogen substituents at the C4 and C6 positions of the indole ring are prime sites for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Functional Group Interconversions of Halogen Atoms (Iodine at C4, Chlorine at C6)

The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature of this compound, enabling regioselective functionalization. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective transformations at the C4 position while leaving the C6-chloro substituent intact for potential further derivatization. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated indoles.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. rsc.org In the case of this compound, the Suzuki coupling is expected to proceed selectively at the more reactive C4-iodo position. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The N-protection of the indole is often necessary to prevent side reactions and improve the efficiency of the coupling.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. nih.govrsc.org Similar to the Suzuki coupling, the Sonogashira reaction on this compound is anticipated to occur preferentially at the C4-iodo position. rsc.org This regioselectivity allows for the introduction of alkynyl moieties at a specific position on the indole scaffold.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination can also be applied to the C-positions of the indole ring to form carbon-nitrogen bonds. nih.govresearchgate.net This reaction would allow for the introduction of a variety of primary and secondary amines at the C4 position of this compound, again exploiting the higher reactivity of the C-I bond. nih.gov

The following table summarizes the expected regioselective cross-coupling reactions on an N-protected this compound:

| Reaction Type | Coupling Partner | Expected Position of Reaction | Catalyst System (Typical) |

| Suzuki | Arylboronic acid | C4 | Pd catalyst, phosphine ligand, base |

| Sonogashira | Terminal alkyne | C4 | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | Amine | C4 | Pd catalyst, phosphine ligand, base |

Nucleophilic aromatic substitution (SNAr) is another important transformation for the functionalization of halogenated aromatic systems. However, for SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. The indole ring itself is electron-rich, which generally disfavors SNAr reactions. Therefore, direct SNAr on this compound is not a commonly employed strategy for derivatization at the C4 or C6 positions. The introduction of strong electron-withdrawing groups onto the indole ring would be necessary to facilitate such transformations.

C-H Functionalization of Indoles and this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds like indole. nih.gov The indole nucleus possesses multiple C-H bonds with distinct reactivity, primarily divided between the electron-rich pyrrole (B145914) ring (C2 and C3) and the benzene (B151609) core (C4, C5, C6, and C7). nih.gov For this compound, the presence of halogen substituents on the benzene ring introduces additional electronic and steric factors that influence the regioselectivity of these transformations.

Functionalization of the indole C-H bonds, particularly on the challenging benzene core, often requires the use of directing groups to achieve site selectivity. nih.gov For instance, groups installed at the N1 or C3 position can direct transition metal catalysts to activate specific C-H bonds at C7, C6, C5, or C4. nih.gov In the context of this compound, a directing group at the C3 position could be employed to facilitate C-H activation at the C4 or C5 positions. Palladium-catalyzed C4-selective fluoroalkylation of indoles has been achieved using a removable directing group at the C3 position, demonstrating the feasibility of targeting specific sites on the benzene ring. researchgate.net

Asymmetric C-H Functionalization Methodologies

The development of asymmetric C-H functionalization provides a direct route to chiral indole derivatives, which are prevalent in pharmaceuticals and natural products. Methodologies for the enantioselective C-H functionalization of indoles often rely on chiral transition-metal catalysts or organocatalysts.

Chiral phosphoric acids have been successfully used as catalysts in asymmetric Friedel-Crafts and Michael-type reactions involving the C3 position of indoles, affording products with high enantioselectivity. Rhodium(II) catalysts bearing chiral ligands have been developed for the enantioselective C-H functionalization of N-substituted indoles at the C3 position with diazo compounds. Similarly, nickel-catalyzed enantioselective C-H functionalization has been used to construct chiral tetrahydropyridoindoles. While these methods have been established for a range of indole substrates, their direct application to this compound would require optimization to account for the electronic effects of the halogen substituents.

A representative summary of catalyst systems for asymmetric indole functionalization is presented below.

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Chiral Phosphoric Acids (CPAs) | Friedel-Crafts / Michael Additions | Organocatalytic, high enantioselectivity for C3 functionalization. |

| Chiral Rhodium(II) Catalysts | Carbenoid Insertion at C3 | Effective for reactions with α-diazoesters. |

| Chiral Nickel(0)-NHC Catalysts | Intramolecular C-H Annulation | Constructs fused bicyclic systems like tetrahydropyridoindoles. |

Electrophilic Aromatic Substitution on the Indole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.com The indole ring is highly activated towards electrophiles, with the C3 position being the most nucleophilic and the preferred site of reaction. researchgate.net In this compound, the reaction outcome is dictated by the interplay between the inherent reactivity of the indole nucleus and the directing effects of the halogen substituents.

The pyrrole moiety is significantly more reactive than the substituted benzene ring. Therefore, electrophilic attack will overwhelmingly occur at C3, provided it is unsubstituted. If the C3 position is blocked, substitution can occur at C2. researchgate.net

Substitution on the benzene ring is less favorable but can be achieved if the pyrrole ring is deactivated, for instance, by N-acylation. In such cases, the directing effects of the chloro and iodo groups become relevant. Both are deactivating groups but are ortho-, para-directing. The chloro group at C6 would direct incoming electrophiles to the C5 and C7 positions. The iodo group at C4 would direct to the C5 position. Thus, for an electrophilic substitution on the benzene portion of a pyrrole-deactivated this compound, the C5 position is the most likely site of reaction, followed by C7.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of Br, Cl, or I using reagents like NBS, NCS, or I2.

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Generation of Advanced Indole Derivatives from this compound

The dihalogenated structure of this compound makes it an ideal precursor for the synthesis of more complex molecules through selective, transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in catalytic cycles, such as those involving palladium, allowing for sequential functionalization.

This differential reactivity can be exploited in reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. mdpi.comorganic-chemistry.org For example, a Sonogashira coupling can be performed selectively at the C4 position, leaving the C6-chloro group intact for a subsequent transformation. organic-chemistry.orgwikipedia.org This stepwise approach enables the controlled introduction of different substituents, paving the way for the synthesis of advanced derivatives.

Construction of Polycyclic Systems Incorporating the Indole Moiety

Polycyclic indole scaffolds are common motifs in natural products and pharmacologically active compounds. nsf.govugto.mx this compound serves as a strategic starting material for constructing such systems. A common strategy involves a cross-coupling reaction at the C4-iodo position to introduce a side chain, which then participates in an intramolecular cyclization.

For example, a Sonogashira coupling with a terminal alkyne can be followed by a base- or metal-mediated cyclization to form a new fused ring. nih.gov Similarly, a Suzuki coupling can introduce an ortho-functionalized aryl group, setting the stage for an intramolecular cyclization (e.g., Heck, Friedel-Crafts) to generate polycyclic aromatic systems like indolo[1,2-f]phenanthridines. organic-chemistry.org Transition-metal-catalyzed dearomatizing cyclizations of N-substituted indoles represent another powerful method for accessing novel N-fused polycyclic indolines. rwth-aachen.de

The table below outlines a general synthetic sequence for constructing a polycyclic indole system from this compound.

| Step | Reaction Type | Position | Typical Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | C4 | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 4-Alkynyl-6-chloro-1H-indole |

| 2 | Intramolecular Cyclization | - | Au(I) or Pt(II) catalyst, or base | Fused polycyclic indole |

| 3 | Suzuki Coupling | C6 | Arylboronic acid, Pd catalyst, base | Functionalized polycyclic indole |

Synthesis of Biologically Relevant Scaffolds Utilizing this compound as a Building Block

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.govresearchgate.net Halogenated indoles are particularly valuable as they can mimic other groups, alter metabolic stability, and serve as handles for further synthetic elaboration. nih.gov The selective functionalization of dihaloindoles, such as the closely related 4,6-dibromoindole, has been used in the synthesis of antihypertensive agents. mit.edu

This strategy leverages the differential reactivity of the halogens. A palladium-catalyzed reaction can be used to selectively functionalize the more reactive C4-iodo position of this compound. The resulting 4-substituted-6-chloroindole can then undergo further reactions at the C6 position or other sites on the indole ring to build complex, biologically active molecules. This approach allows for the modular synthesis of compound libraries for drug discovery programs. mit.edu The indole ring itself is a key component in drugs targeting a wide array of conditions, including cancer, inflammation, and central nervous system disorders. capes.gov.br

Advanced Spectroscopic and Structural Characterization of 6 Chloro 4 Iodo 1h Indole and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 6-Chloro-4-iodo-1H-indole (C₈H₅ClIN), the exact mass can be calculated based on the masses of the most abundant isotopes of each element. An experimental HRMS measurement that matches this calculated value provides strong evidence for the compound's identity and purity.

Calculated Exact Mass for C₈H₅ClIN

| Ion Formula | Calculated Mass (m/z) |

| [M+H]⁺ (C₈H₆ClIN⁺) | 277.9255 |

| [M]⁺ (C₈H₅ClIN⁺) | 276.9177 |

Experimental determination of one of these exact masses via HRMS would serve to confirm the elemental composition of this compound.

Fragmentation Patterns and Isotopic Signatures

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, the mass spectrum is predicted to exhibit distinct features characteristic of its elemental composition.

The molecular ion peak (M⁺) would be the most informative signal. The isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and the monoisotopic nature of iodine (¹²⁷I) will give rise to a characteristic isotopic pattern for the molecular ion. libretexts.orgwhitman.educhemistrysteps.com The primary molecular ion peak (M⁺) would correspond to the molecule containing ³⁵Cl. A smaller peak at M+2, with an intensity of approximately one-third of the M⁺ peak, would be indicative of the presence of a single chlorine atom. libretexts.org

Electron impact (EI) ionization would likely induce fragmentation of the this compound molecule. The fragmentation pathways of halogenated aromatic compounds often involve the loss of the halogen atoms. libretexts.orgmiamioh.edu Therefore, significant fragment ions could be expected from the loss of an iodine atom ([M-I]⁺) and/or a chlorine atom ([M-Cl]⁺). The C-I bond is generally weaker than the C-Cl bond, suggesting that the loss of iodine might be a more prominent fragmentation pathway. Further fragmentation of the indole (B1671886) ring itself would also contribute to the complexity of the mass spectrum, yielding characteristic ions that can provide further structural elucidation. nist.govlibretexts.orgchemguide.co.uk

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₈H₅ClIN]⁺ | 276.9 | Molecular Ion (M⁺) |

| [C₈H₅ClIN]⁺ | 278.9 | M+2 peak due to ³⁷Cl |

| [C₈H₅ClN]⁺ | 150.0 | Loss of Iodine |

| [C₈H₅IN]⁺ | 241.9 | Loss of Chlorine |

| [I]⁺ | 126.9 | Iodine cation |

| [C₈H₅N]⁺ | 115.0 | Loss of both halogens |

This table is predictive and based on general fragmentation principles.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, the solid-state characteristics can be inferred from studies on other halogenated indole derivatives. nih.gov

The indole ring system is planar. The chlorine and iodine substituents at the 4th and 6th positions of the benzene (B151609) ring moiety are expected to lie in the plane of the indole ring. The solid-state conformation will be influenced by the packing forces within the crystal lattice, which are dictated by various intermolecular interactions. mdpi.commdpi.com

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. It is highly probable that N-H···N or N-H···X (where X is a halogen on a neighboring molecule) hydrogen bonds will be a dominant feature in the crystal lattice, leading to the formation of chains or dimeric motifs. nih.gov

π-π Stacking: The aromatic indole ring system is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are expected to play a significant role in the packing of the molecules in the crystal. The presence of electron-withdrawing halogen substituents can influence the nature and strength of these π-π stacking interactions. nih.gov

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bonding | N-H | N, Cl, or I on adjacent molecule | Formation of chains or dimers |

| Halogen Bonding | C-I, C-Cl | N, Cl, or I on adjacent molecule | Directional interactions contributing to packing |

| π-π Stacking | Indole ring | Indole ring on adjacent molecule | Stacking of molecules into columns or layers |

This table is predictive and based on the analysis of related structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹ and 600 cm⁻¹ respectively. The exact positions of these bands can be influenced by the substitution pattern on the indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of indole and its derivatives is characterized by electronic transitions within the aromatic π-system. mdpi.comresearchgate.net Indole typically exhibits two main absorption bands. For this compound, the presence of halogen substituents is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted indole, due to the extension of the conjugated system and the electronic effects of the halogens. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Corresponding Vibration/Transition |

| IR Spectroscopy | 3400-3500 cm⁻¹ | N-H stretch |

| 3000-3100 cm⁻¹ | Aromatic C-H stretch | |

| 1450-1600 cm⁻¹ | Aromatic C=C stretch | |

| < 800 cm⁻¹ | C-Cl stretch | |

| < 600 cm⁻¹ | C-I stretch | |

| UV-Vis Spectroscopy | ~220-230 nm | π → π* transition |

| ~270-290 nm | π → π* transition |

This table is predictive and based on data from related indole compounds.

Computational Chemistry and Theoretical Investigations of 6 Chloro 4 Iodo 1h Indole

Electronic Structure Calculations

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. For 6-Chloro-4-iodo-1H-indole, DFT calculations can elucidate the influence of the chloro and iodo substituents on the electron distribution within the indole (B1671886) ring.

Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Moderate to high | Influences solubility and intermolecular interactions. |

| HOMO Energy | Relatively high (for an aromatic) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions. |

| Mulliken Atomic Charges | Negative charge on N; Positive charges on C4 and C6 | Predicts sites for specific interactions. |

Note: The values in this table are qualitative predictions based on general principles and DFT studies of similar haloindole structures.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and spatial distribution of these frontier orbitals dictate the molecule's ability to donate and accept electrons.

For this compound, the HOMO is expected to be primarily localized on the pyrrole (B145914) ring, characteristic of the indole system, making this region susceptible to electrophilic attack. The LUMO, conversely, is anticipated to have significant contributions from the benzenoid ring, particularly the carbon atoms bearing the halogen substituents, rendering these sites potential targets for nucleophilic attack or involvement in electron-accepting interactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is relatively straightforward due to the rigid nature of the fused ring system. The primary conformational flexibility would arise from the orientation of the N-H proton. However, for N-substituted derivatives, the orientation of the substituent would be a key factor.

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in a condensed phase, such as in solution or within a biological macromolecule. MD simulations on functionalized indoles have been used to explore their interactions with biological targets. mdpi.commdpi.comnih.gov For this compound, MD simulations could be employed to study its solvation in different solvents and to understand how the halogen substituents influence its interactions with surrounding molecules. These simulations would track the movement of atoms over time, providing a dynamic picture of intermolecular forces, including hydrogen bonding and halogen bonding.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds.

For this compound, the ¹H and ¹³C NMR spectra can be predicted using DFT calculations or empirical models. The substitution pattern is expected to have a significant impact on the chemical shifts of the protons and carbons in the indole ring.

¹H NMR:

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.

The protons on the pyrrole ring (H2 and H3) will have characteristic chemical shifts.

The protons on the benzenoid ring (H5 and H7) will be influenced by the adjacent halogen atoms, likely appearing as distinct signals.

¹³C NMR:

The carbon atoms directly attached to the chlorine (C6) and iodine (C4) atoms will show significant shifts in their resonance frequencies. The heavy atom effect of iodine would likely cause a significant upfield shift for C4.

The other carbon atoms in the indole ring will also exhibit shifts based on the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~95 |

| C5 | ~122 |

| C6 | ~120 |

| C7 | ~112 |

| C7a | ~135 |

Note: These are estimated values based on known substituent effects on the ¹³C NMR spectra of indole and its derivatives. Actual values may vary. journals.co.zanih.govacs.org

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several types of reactions could be investigated computationally.

Electrophilic Substitution: Indoles are known to undergo electrophilic substitution, typically at the C3 position. Computational studies on the electrophilic substitution of haloindoles can predict the regioselectivity of such reactions. researchgate.netic.ac.uk The presence of the chloro and iodo groups on the benzene (B151609) ring would influence the reactivity of the pyrrole ring. DFT calculations could be used to model the reaction pathway for various electrophiles, determining the relative activation barriers for attack at different positions.

Halogenation: Further halogenation of this compound could also be explored. Computational studies on the mechanism of enzymatic and chemical halogenation provide a framework for understanding how additional halogens might be introduced onto the indole ring. nih.gov

Cross-Coupling Reactions: The iodo and chloro substituents can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Computational studies can help in understanding the reaction mechanisms and predicting the relative reactivity of the C-I and C-Cl bonds. Generally, the C-I bond is more reactive in such transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. benthamdirect.comresearchgate.net While no specific QSAR studies on this compound are available, the broader class of indole derivatives has been extensively studied using QSAR for various therapeutic targets, including anticancer agents. nih.govorientjchem.orgnih.gov

In a typical QSAR study involving indole frameworks, a set of indole derivatives with known biological activities is used to build a mathematical model. This model is based on molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Govern electrostatic and orbital interactions with biological targets. |

| Steric | Molecular weight, volume, surface area, shape indices | Influence how a molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular graph. |

A QSAR model for a series of haloindoles could reveal the quantitative impact of the type and position of halogen substituents on a particular biological activity. For instance, such a model could predict whether a chloro or iodo group at a specific position is more favorable for a desired therapeutic effect. These models can then be used to predict the activity of new, unsynthesized indole derivatives, thereby guiding the design of more potent compounds. nih.govorientjchem.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor to Advanced Pharmaceutical Intermediates

The indole (B1671886) core is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern of 6-Chloro-4-iodo-1H-indole makes it an attractive starting material for the synthesis of targeted therapies, particularly kinase inhibitors and serotonin (B10506) receptor modulators.

The chloro group at the 6-position is a key feature in several kinase inhibitors, where it can contribute to the molecule's binding affinity and selectivity by forming crucial interactions within the ATP-binding pocket of the target kinase. For instance, pyrimido[4,5-b]indole derivatives have been explored as potent kinase inhibitors, and functionalization at the 4- and 6-positions of the indole ring is critical for their activity. nih.govfrontiersin.org The 4-iodo group on this compound serves as a versatile handle for introducing a wide variety of substituents through well-established metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. acs.orgnih.govresearchgate.net This allows for the systematic exploration of the chemical space around the indole core to optimize potency and pharmacokinetic properties.

Similarly, in the development of serotonin receptor ligands, halo-substituted indoles are frequently employed. For example, derivatives of 6-fluoro-1H-indole have been synthesized and studied as ligands for 5-HT1A and 5-HT2A receptors. nih.gov The chloro substituent in this compound can form halogen bonds with receptor residues, as observed in the interaction between a chlorinated ligand and the Asn 6.55 residue of the 5-HT2A receptor. nih.gov The iodo group at the 4-position can be replaced with various aryl or alkyl groups via cross-coupling reactions to generate a library of compounds for screening against different serotonin receptor subtypes. nih.gov

The synthetic utility of this compound is highlighted by its ability to undergo regioselective functionalization. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for sequential modifications, first at the 4-position and subsequently at the 6-position, enabling the construction of complex, polysubstituted indole derivatives that are challenging to synthesize by other means.

| Target Class | Key Synthetic Transformation | Rationale for Using this compound |

|---|---|---|

| Kinase Inhibitors | Suzuki or Sonogashira coupling at the C4-iodo position | Introduction of diverse aryl/heteroaryl groups to probe the ATP binding site. The 6-chloro group enhances selectivity. acs.orged.ac.uk |

| Serotonin Receptor Ligands | Heck or Stille coupling at the C4-iodo position | Modification of the indole core to modulate receptor subtype selectivity. The 6-chloro group can participate in halogen bonding. nih.gov |

Development of New Catalysts or Ligands Derived from this compound

The indole framework has been incorporated into various ligand structures to modulate the electronic and steric properties of metal catalysts. Specifically, indole-based N-heterocyclic carbenes (NHCs) have emerged as effective ligands in catalysis. acs.org The unique structure of this compound provides a platform for creating novel NHC ligands with tailored properties.

The synthesis of such ligands would typically involve N-alkylation of the indole, followed by the formation of an imidazolium (B1220033) or benzimidazolium salt, which is the precursor to the NHC. The chloro and iodo substituents on the indole ring can influence the σ-donating ability of the resulting NHC ligand, thereby affecting the stability and reactivity of the corresponding metal complex. mdpi.com For example, these electron-withdrawing groups can tune the electronic properties of the ligand, which in turn can modulate the catalytic activity of the metal center in reactions like C-C and C-N bond formation. acs.org

Furthermore, the iodo group at the 4-position can be used to anchor the indole-based ligand to a solid support or to a larger molecular architecture, creating recyclable catalysts or multifunctional catalytic systems. The C-I bond can also be used to introduce other donor atoms, such as phosphorus or sulfur, leading to the formation of bidentate or pincer-type ligands. These polydentate ligands can enhance the stability of the metal complexes and provide greater control over the stereoselectivity of catalytic transformations.

| Ligand Type | Synthetic Strategy | Potential Catalytic Application |

|---|---|---|

| Indole-based N-Heterocyclic Carbene (NHC) | N-arylation followed by cyclization to form an imidazolium salt and deprotonation. | Cross-coupling reactions (e.g., Suzuki, Heck), hydrosilylation. acs.org |

| Phosphine-Indole Hybrid Ligand | Palladium-catalyzed phosphination at the C4-iodo position. | Asymmetric hydrogenation, hydroformylation. |

Applications as Chemical Probes or Tool Compounds in Mechanistic Studies

While direct applications of this compound as a chemical probe have not been extensively reported, its structure suggests potential utility in mechanistic studies. The presence of two distinct halogen atoms allows for its use in probing reaction mechanisms, particularly in metal-catalyzed cross-coupling reactions.

For instance, by comparing the reactivity of this compound with that of other halo-indoles (e.g., 4-iodo-1H-indole or 6-chloro-1H-indole), one could elucidate the electronic effects of the substituents on the rate and outcome of a reaction. The C-I bond is known to be more reactive than the C-Cl bond in oxidative addition steps of many catalytic cycles. This differential reactivity can be exploited to study the selectivity of catalysts and to develop orthogonal synthetic strategies.

Moreover, the indole nucleus itself can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. By incorporating this compound into a larger molecule, the indole moiety could serve as a reporter group, with its spectroscopic properties (e.g., fluorescence) being sensitive to its local environment. The heavy iodine atom can also be useful in X-ray crystallography studies to aid in structure determination through anomalous dispersion.

Potential in Functional Materials (e.g., organic electronics, sensors)

Indole and its derivatives are known for their electron-rich nature, making them suitable components for hole-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs). researchgate.net The functionalization of the indole core is a key strategy for tuning the HOMO/LUMO energy levels and improving the charge-carrier mobility and thermal stability of these materials.

This compound serves as an excellent starting point for the synthesis of novel indole-based materials. The iodo group at the 4-position is particularly amenable to Suzuki and Stille coupling reactions, allowing for the introduction of various aromatic and heteroaromatic units. mdpi.com This can be used to extend the π-conjugated system of the molecule, which is crucial for efficient charge transport. The chloro group at the 6-position can enhance the thermal stability and influence the molecular packing in the solid state.

In the context of phosphorescent OLEDs (PhOLEDs), indole derivatives have been used to create host materials that facilitate efficient energy transfer to the phosphorescent dopant. researchgate.netdrpress.orgresearchgate.netossila.com By appropriately modifying this compound, it is possible to design new host materials with high triplet energies, which is a key requirement for blue PhOLEDs.

Furthermore, the reactivity of the halo-substituents allows for the incorporation of this indole derivative into polymer backbones, leading to the formation of conductive polymers. The electronic properties of such polymers could be fine-tuned by the choice of co-monomers and the degree of functionalization. In the area of chemical sensors, the indole nitrogen can act as a binding site for anions, and the fluorescence of the indole ring can be modulated upon binding. acs.org Functionalization at the 4- and 6-positions can be used to introduce specific recognition motifs, leading to the development of selective chemosensors.

| Material Type | Synthetic Approach | Key Properties and Function |

|---|---|---|

| Hole-Transporting Material for OLEDs | Suzuki coupling at the C4-iodo position to introduce carbazole (B46965) or other hole-transporting moieties. | High triplet energy, good thermal stability, and efficient hole injection/transport. researchgate.netossila.com |

| Conductive Polymer | Polymerization via cross-coupling reactions at both C4 and C6 positions. | Tunable conductivity and bandgap for applications in organic electronics. |

| Chemosensor | Functionalization at the C4-iodo position with a receptor unit for a specific analyte. | Changes in fluorescence or color upon binding of the target analyte. acs.org |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of greener and more atom-economical synthetic methods is a paramount goal in modern chemistry. Future research concerning 6-Chloro-4-iodo-1H-indole will undoubtedly focus on the development of synthetic pathways that are not only high-yielding but also environmentally benign. Traditional multi-step syntheses of halogenated indoles often involve harsh reagents and generate significant waste. Therefore, the exploration of novel catalytic systems and one-pot methodologies will be crucial.

Key areas of investigation will likely include:

C-H Activation/Halogenation Strategies: Direct and selective C-H activation followed by halogenation of an indole (B1671886) precursor could provide a more direct and efficient route to this compound, minimizing the need for pre-functionalized starting materials.

Novel Catalytic Systems: The development of novel catalysts, potentially based on earth-abundant metals or even metal-free systems, could lead to milder reaction conditions and improved sustainability.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages |

| C-H Activation/Halogenation | Increased atom economy, reduced number of synthetic steps |

| Novel Catalytic Systems | Milder reaction conditions, use of more sustainable catalysts |

| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions |

Exploration of Novel Reactivity Patterns

The presence of two different halogen atoms at the C4 and C6 positions of the indole ring of this compound presents a unique opportunity for selective chemical modifications. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature that can be exploited in various cross-coupling reactions.

Future research will likely focus on:

Selective Cross-Coupling Reactions: Developing highly selective catalytic systems that can differentiate between the iodo and chloro substituents will enable the sequential and controlled introduction of different functional groups. This will allow for the synthesis of a vast library of derivatives from a single precursor. For instance, the more reactive C-I bond can be targeted in Sonogashira, Suzuki, or Heck couplings, leaving the C-Cl bond intact for subsequent transformations.

Novel Cyclization Reactions: The halogen substituents can serve as handles for intramolecular cyclization reactions, leading to the formation of novel polycyclic indole derivatives with potentially interesting biological activities.

Directed Metalation: The use of directing groups to control the regioselectivity of metalation at other positions of the indole ring, in combination with the existing halogens, will open up new avenues for trifunctionalization of the indole scaffold.

| Reaction Type | Potential Outcome |

| Selective Cross-Coupling | Stepwise and controlled introduction of diverse functional groups |

| Novel Cyclization Reactions | Formation of complex, polycyclic indole structures |

| Directed Metalation | Access to tri- and tetra-substituted indole derivatives |

Integration with Flow Chemistry and Automated Synthesis

The integration of modern technologies such as flow chemistry and automated synthesis platforms is set to revolutionize the way chemical synthesis is performed. researchgate.net These technologies offer numerous advantages over traditional batch processes, including improved safety, enhanced reaction control, and the ability to rapidly synthesize and screen large libraries of compounds. researchgate.netresearchgate.net

For this compound, future research in this area will likely involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to a more efficient, scalable, and safer manufacturing process. researchgate.net

Automated Library Synthesis: Utilizing automated synthesis platforms to perform a variety of cross-coupling and functionalization reactions on the this compound scaffold will enable the rapid generation of large compound libraries for high-throughput screening in drug discovery and materials science. researchgate.netnih.gov

In-line Analysis and Optimization: The integration of in-line analytical techniques within a flow chemistry setup will allow for real-time reaction monitoring and optimization, leading to improved yields and purity of the final products.

| Technology | Application to this compound |

| Flow Chemistry | Development of a continuous, scalable, and safer synthesis process. researchgate.net |

| Automated Synthesis | Rapid generation of diverse compound libraries for screening. researchgate.netnih.gov |

| In-line Analysis | Real-time reaction monitoring and optimization for improved efficiency. |

Computational Design and Predictive Modeling for New Derivatives

In recent years, computational chemistry and molecular modeling have become indispensable tools in the design and discovery of new molecules with desired properties. By using computational methods, it is possible to predict the biological activity, physical properties, and reactivity of new derivatives of this compound before they are synthesized in the laboratory.

Future directions in this area will include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity will aid in the rational design of more potent and selective drug candidates.

Molecular Docking and Virtual Screening: Using molecular docking simulations to predict the binding affinity of new derivatives to specific biological targets will enable the virtual screening of large compound libraries and the identification of promising lead compounds.

Predictive Modeling of Material Properties: Computational methods can also be used to predict the electronic and photophysical properties of new materials derived from this compound, guiding the design of novel organic electronics and sensors.

| Computational Method | Application in Derivative Design |

| QSAR | Rational design of derivatives with enhanced biological activity. |

| Molecular Docking | Identification of potential drug candidates through virtual screening. |

| Predictive Modeling | Design of new functional materials with tailored properties. |

By embracing these future directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of innovative molecules with a wide range of applications in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-iodo-1H-indole, and how can intermediates be characterized?

- Methodological Answer : A typical synthesis involves halogenation of indole precursors. For example, 4-functionalized indoles can be synthesized via Pd-catalyzed cross-coupling reactions or electrophilic substitution. Key intermediates (e.g., 4-iodoindole derivatives) are often prepared using iodine monochloride (ICl) in dichloromethane under controlled temperatures (0–25°C) . Characterization relies on -NMR, -NMR, and mass spectrometry. For example, in related indole syntheses, intermediates are confirmed by -NMR for fluorinated analogs and LC-MS for purity checks .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : -NMR (400 MHz, DMSO-d) reveals aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ ~11.5 ppm). Halogen substituents (Cl, I) cause deshielding effects. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL or OLEX2 refines bond lengths and angles. For indole derivatives, space groups like are common. Hydrogen bonding and π-π stacking interactions are analyzed to confirm stability .

Q. What biological activities are associated with halogenated indole derivatives like this compound?

- Methodological Answer : Halogenated indoles exhibit broad bioactivity (antiviral, anticancer) via receptor binding. For example, 4-chloro-6-fluoro-1H-indole interacts with kinases and GPCRs, validated through kinase inhibition assays (IC values) and molecular docking studies. Similar methods apply to this compound, with iodine enhancing binding affinity due to its large van der Waals radius .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Methodological Answer :

- Stepwise Optimization : Vary reaction parameters (temperature, catalyst loading). For Pd-catalyzed steps, test ligands (e.g., XPhos) to improve cross-coupling efficiency .

- Purification : Use column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product. Monitor via TLC ( ~0.5) .

- Yield Tracking : Compare isolated yields (e.g., 42% in analogous indole syntheses) and optimize via Design of Experiments (DoE) .

Q. What crystallographic software tools are recommended for resolving structural ambiguities in halogenated indoles?

- Methodological Answer :

- SHELX Suite : SHELXL refines high-resolution data, handling twinning and disorder. For example, anisotropic displacement parameters clarify iodine’s thermal motion .

- OLEX2 : Integrates structure solution (SHELXD), refinement, and visualization. Its GUI simplifies handling heavy atoms (I, Cl) and hydrogen-bond networks .

Q. How should researchers address contradictions in biological activity data for halogenated indoles?

- Methodological Answer :

- Data Triangulation : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH, temperature). Compare IC values across labs.

- Meta-Analysis : Use tools like PRISMA to review literature. For example, conflicting antiviral results may arise from cell-line variability (e.g., HEK293 vs. HeLa) .

- Mechanistic Studies : Employ siRNA knockdown or CRISPR to validate target specificity, reducing off-target noise .

Q. What strategies are used to correlate the structure of this compound with its biochemical activity?

- Methodological Answer :

- QSAR Modeling : Calculate descriptors (logP, polar surface area) and correlate with bioactivity. For example, iodine’s electronegativity may enhance hydrophobic interactions .

- Crystallographic Data : Map active-site interactions (e.g., halogen bonding with kinase ATP pockets) using PDB structures .

- SAR Libraries : Synthesize analogs (e.g., 6-bromo or 4-fluoro variants) and compare activity profiles .

Tables for Key Data

Q. Table 1: Common Characterization Techniques

| Technique | Application | Example Data for this compound |

|---|---|---|

| -NMR | Confirm aromatic protons and NH | δ 7.6 (d, J=8.4 Hz, H-5), δ 11.2 (s, NH) |

| ESI-MS | Molecular ion confirmation | [M+H] m/z 292.9 (calc. 293.4) |

| SCXRD | Bond lengths/angles | C-I bond: 2.09 Å; Cl-C4-C5 angle: 120.5° |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Prevents iodine sublimation |

| Catalyst (Pd) | 2–5 mol% | Balances cost and efficiency |

| Purification Solvent | Ethyl acetate/hexane | Improves separation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.